5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with amino, bromo, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) under mild conditions.
Introduction of Substituents: The amino, bromo, and methoxybenzyl groups are introduced through various substitution reactions. For example, the bromo group can be introduced via bromination using bromine or N-bromosuccinimide (NBS).
Amidation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN₃) for azide substitution, followed by reduction to form amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is not well-documented. triazole derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and biological activity.
5-amino-1-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: A similar compound with a different substitution pattern, which may result in different biological properties.
5-amino-1-(4-bromo-2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide: Another analog with a different position of the bromo group.
Uniqueness
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
5-amino-1-(5-bromo-2-methoxybenzyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.
- Common Name : this compound
- CAS Number : 899981-90-9
- Molecular Formula : C19H20BrN5O3
- Molecular Weight : 446.3 g/mol
Anticancer Activity
Research indicates that compounds within the triazole class exhibit significant anticancer properties. Specifically, derivatives similar to this compound have been evaluated for their efficacy against various cancer cell lines.
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induction of apoptosis and inhibition of proliferation |
MDA-MB-231 | TBD | Potentially through aromatase inhibition |
In a study examining triazole derivatives, several compounds demonstrated potent inhibition of cancer cell growth, with specific emphasis on breast cancer cell lines such as MCF-7 and MDA-MB-231 . The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
The compound's structural attributes suggest potential antimicrobial properties. Similar triazole derivatives have been shown to exhibit activity against a range of pathogens:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Significant efficacy |
Escherichia coli | Moderate efficacy |
Pseudomonas aeruginosa | Variable efficacy |
The antimicrobial activity is attributed to the ability of triazoles to interfere with microbial cellular processes .
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound may possess additional pharmacological effects:
- Anti-inflammatory Properties : Some triazole derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Effects : The presence of methoxy groups in the structure may contribute to antioxidant activity, helping to mitigate oxidative stress in cells .
- Analgesic Effects : Preliminary studies suggest potential pain-relieving properties linked to its structural analogs.
Case Studies
A notable case study evaluated a series of triazole derivatives similar to this compound for their anticancer properties. The study reported that specific substitutions on the benzyl moiety significantly enhanced antiproliferative activity against MCF-7 cells compared to unsubstituted analogs .
Properties
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5O3/c1-27-15-5-3-4-12(8-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)6-7-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMKFBDXPVWBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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